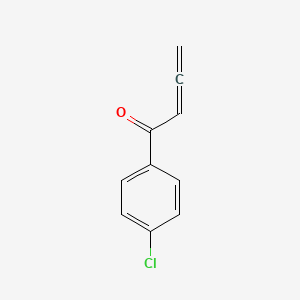

1-(4-Chlorophenyl)buta-2,3-dien-1-one

Description

Properties

InChI |

InChI=1S/C10H7ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNHNKRYBHXBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization

A prominent synthetic route involves copper-catalyzed cyclization reactions. In one protocol, 1-(2-(phenylethynyl)phenyl)buta-2,3-dien-1-one undergoes cyclization using a copper cyanide (CuCN) catalyst with bis(diphenylphosphino)ferrocene (DPPF) as a ligand. The reaction proceeds in dichloroethane (DCE) at 50°C under argon, with sodium methoxide (NaOMe) as a base and methoxy-dimethylsilane (Me(MeO)2SiH) as a hydride source. This method achieves a 90% yield of the target compound after 3 hours, as confirmed by thin-layer chromatography (TLC) and purified via silica gel chromatography using a 5:1 petroleum ether/ethyl acetate mixture.

Key Reaction Parameters:

-

Catalyst System : CuCN (10 mol%), DPPF (10 mol%)

-

Temperature : 50°C

-

Solvent : Dichloroethane

-

Yield : 90%

The mechanism likely involves initial alkyne activation by the copper catalyst, followed by hydride transfer and cyclization to form the dienone framework.

Aerobic Oxidation of Allenols

An alternative approach utilizes CuCl-catalyzed aerobic oxidation of 2,3-allenols. In this method, 2,3-allenylic alcohols are treated with CuCl (20 mol%), 1,10-phenanthroline (phen, 20 mol%), and di-tert-butyl azodicarboxylate (DBAD, 20 mol%) in toluene under oxygen atmosphere. Potassium carbonate (K2CO3) serves as the base, facilitating oxidation to the corresponding 1,2-allenic ketone. The reaction achieves a 70% isolated yield after 12 hours, with purification via column chromatography.

Key Reaction Parameters:

-

Catalyst System : CuCl (20 mol%), phen (20 mol%), DBAD (20 mol%)

-

Oxidant : Molecular oxygen (1 atm)

-

Solvent : Toluene

-

Yield : 70%

This method highlights the role of oxygen as a green oxidant, avoiding stoichiometric metal oxidants.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

The copper-catalyzed cyclization offers higher efficiency and shorter reaction times, making it preferable for laboratory-scale synthesis. In contrast, the aerobic oxidation method provides an environmentally friendly pathway but requires longer durations.

Mechanistic Insights

Cyclization Pathway

In the CuCN/DPPF system, the reaction initiates with coordination of the alkyne to copper, forming a π-complex. Subsequent hydride transfer from Me(MeO)2SiH generates a copper-hydride intermediate, which facilitates cyclization via a six-membered transition state. The chlorophenyl group stabilizes the transition state through resonance, directing regioselectivity.

Oxidation Pathway

The CuCl/phen system mediates single-electron transfer (SET) from the allenol to oxygen, generating a radical intermediate. DBAD acts as a hydrogen atom transfer (HAT) agent, enabling oxidation to the ketone. Isotopic labeling studies suggest that oxygen incorporation occurs at the β-position of the allenol.

Industrial and Scalability Considerations

While both methods are currently limited to millimolar scales, the copper-catalyzed cyclization shows promise for industrial adaptation due to its compatibility with continuous flow reactors. Key challenges include:

-

Catalyst Recovery : Homogeneous copper catalysts necessitate efficient recycling strategies.

-

Solvent Selection : Transitioning from DCE to greener solvents (e.g., cyclopentyl methyl ether) could enhance sustainability.

-

Byproduct Management : Siloxane byproducts from Me(MeO)2SiH require separation via distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:

Nucleophilic Addition: The carbonyl group in the ketone is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the ketone to alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents include NaBH4 and LiAlH4.

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

Alcohols: Formed through nucleophilic addition or reduction reactions.

Carboxylic Acids: Result from oxidation reactions.

Substituted Aromatics: Produced through electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

1-(4-Chlorophenyl)buta-2,3-dien-1-one serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of new materials with specific electronic or optical properties. This compound's extended conjugation provides unique reactivity patterns that are valuable in organic synthesis.

The compound has been investigated for its potential biological activities, including:

- Antibacterial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains of Escherichia coli and Xanthomonas oryzae, indicating its potential use in treating infections caused by multidrug-resistant bacteria.

- Antiviral Activity : Research indicates promising antiviral effects against various plant viruses, comparable to established antiviral agents like ribavirin.

- Anticancer Potential : The compound has been explored for its anticancer properties, particularly as an inhibitor of tubulin polymerization and a modulator of apoptosis in cancer cell lines .

Antibacterial Efficacy

A study demonstrated that 1-(4-Chlorophenyl)buta-2,3-dien-1-one exhibited significant antibacterial activity against resistant strains. The inhibition rates against Xanthomonas oryzae were notable:

| Compound | Inhibition Rate (%) at 100 μg/mL |

|---|---|

| 1-(4-Chlorophenyl)buta-2,3-dien-1-one | 85.0 |

| Control | 10.0 |

This suggests that the presence of the chlorophenyl group enhances antibacterial efficacy significantly.

Antiviral Research

Another investigation focused on the antiviral activity against various plant viruses. The results indicated that the compound exhibited promising antiviral properties comparable to established agents.

Anticancer Studies

In vitro studies have shown that 1-(4-Chlorophenyl)buta-2,3-dien-1-one can inhibit tubulin polymerization and induce apoptosis in MCF-7 breast cancer cells. The compound's ability to arrest cells in the G2/M phase of the cell cycle was confirmed through flow cytometry analysis . These findings underscore its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)buta-2,3-dien-1-one involves its interaction with various molecular targets. The compound’s carbonyl group can form hydrogen bonds or undergo nucleophilic attack, leading to the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

The following analysis compares 1-(4-chlorophenyl)buta-2,3-dien-1-one with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs and Substituent Effects

Key analogs differ in the substituent on the phenyl ring:

- 1-(4-Bromophenyl)buta-2,3-dien-1-one (51) : Bromine, a heavier halogen, increases molecular polarizability and may alter reactivity in metal-catalyzed reactions .

- 1-(4-Methoxyphenyl)buta-2,3-dien-1-one (50) : The methoxy group is electron-donating, reducing electrophilicity at the ketone compared to the chloro analog .

- 1-(4-Nitrophenyl)buta-2,3-dien-1-one (54) : The nitro group strongly withdraws electrons, enhancing electrophilicity and reactivity in cycloadditions .

Electronic Effects :

- Chloro and bromo substituents increase electrophilicity at the carbonyl, favoring nucleophilic attacks.

- Methoxy groups stabilize the aromatic ring via resonance, reducing reactivity in electrophilic substitutions .

Observations :

- Yields vary significantly with substituents; electron-withdrawing groups (e.g., nitro) may complicate isolation due to increased reactivity.

- Methoxy-substituted analogs show lower yields, likely due to competing side reactions from reduced electrophilicity .

Key Findings :

- Substituent Position : Para-substituted chloro/bromo derivatives (e.g., 4-chlorophenyl) show lower cytotoxicity than meta-substituted analogs, suggesting steric or electronic factors influence activity .

- Halogen Effects : Bromine’s larger atomic radius may improve membrane permeability compared to chlorine, enhancing bioactivity .

Computational Insights

DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) reveal that the 4-chlorophenyl group stabilizes the molecule via intramolecular hydrogen bonding and electron withdrawal, which could extrapolate to the title compound’s reactivity .

Biological Activity

1-(4-Chlorophenyl)buta-2,3-dien-1-one, also known as 4-chlorobenzylideneacetone, is a compound with significant biological activity that has been explored for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, effects on various cell types, and its implications in medicinal chemistry.

1-(4-Chlorophenyl)buta-2,3-dien-1-one is characterized by its conjugated diene structure, which contributes to its reactivity and biological properties. The presence of the chlorophenyl group enhances its electrophilic character, allowing it to interact with various biological macromolecules.

The mechanism of action of 1-(4-Chlorophenyl)buta-2,3-dien-1-one primarily involves its ability to act as an electrophile. It can react with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is crucial for its antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(4-Chlorophenyl)buta-2,3-dien-1-one. It has been shown to exhibit antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 - 33 | Significant antiproliferative activity |

| MDA-MB-231 (Triple-negative Breast Cancer) | 23 - 33 | Comparable activity to standard drugs |

The compound induces apoptosis in cancer cells and disrupts microtubule polymerization by interacting with the colchicine-binding site on tubulin .

Antimicrobial Activity

1-(4-Chlorophenyl)buta-2,3-dien-1-one has also demonstrated antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The exact mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Study 1: Anticancer Evaluation

In a study conducted on MCF-7 cells, treatment with 1-(4-Chlorophenyl)buta-2,3-dien-1-one resulted in cell cycle arrest at the G2/M phase and increased apoptosis. The compound's ability to inhibit tubulin polymerization was confirmed through confocal microscopy .

Study 2: Antimicrobial Screening

A separate investigation evaluated the antimicrobial efficacy of this compound against standard bacterial strains. Results showed a dose-dependent inhibition of bacterial growth, supporting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(4-Chlorophenyl)buta-2,3-dien-1-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via Fe(III)-catalyzed reactions, as demonstrated in analogous allene-containing systems. For example, FeCl₃ (10 mol%) in ethanol at 30°C for 8 hours under air achieves high yields (~90%) in similar substrates . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DCM), catalyst loading, and reaction time. Monitoring via TLC ensures reaction completion.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the allene geometry and confirm the 4-chlorophenyl substitution pattern .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., δ ~10 ppm for hydroxyl groups in analogous systems) . Mass spectrometry (HRMS) confirms molecular weight.

- Computational modeling : DFT calculations (e.g., Gaussian) predict bond lengths and charge distribution for cross-validation with experimental data.

Q. What stability considerations are critical for handling 1-(4-Chlorophenyl)buta-2,3-dien-1-one in laboratory settings?

- Methodological Answer : Store at −20°C in inert atmospheres (argon) to prevent degradation of the allene moiety. Avoid prolonged exposure to light, as conjugated systems may undergo [2+2] cycloaddition. Stability assays via HPLC at intervals (0, 24, 48 hours) under varying conditions (e.g., pH, temperature) are recommended .

Advanced Research Questions

Q. How does the electron-deficient 4-chlorophenyl group influence the reactivity of the allene system in cycloaddition or nucleophilic addition reactions?

- Methodological Answer : The chloro substituent enhances electrophilicity at the β-carbon of the allene. Reactivity can be probed via:

- Kinetic studies : Compare reaction rates with non-chlorinated analogs (e.g., phenyl vs. 4-chlorophenyl) in Diels-Alder reactions.

- Electrochemical analysis : Cyclic voltammetry measures redox potentials to quantify electronic effects .

- Computational analysis : NBO (Natural Bond Orbital) calculations reveal charge delocalization patterns .

Q. What catalytic systems are effective for enantioselective functionalization of this compound, and how can stereochemical outcomes be rationalized?

- Methodological Answer : Chiral Lewis acids (e.g., Cu(OTf)₂ with bisoxazoline ligands) may induce asymmetry in cyclopropanation or epoxidation. Key steps:

- Chiral HPLC to separate enantiomers.

- X-ray crystallography or ECD (Electronic Circular Dichroism) to assign absolute configuration.

- Steric maps (e.g., using Mercury software) correlate ligand geometry with stereoselectivity .

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Explicit solvent modeling in DFT (e.g., using SMD solvation models).

- Variable-temperature NMR to detect dynamic processes (e.g., rotational barriers).

- Benchmarking against high-resolution crystallographic data .

Q. What role does the allene moiety play in photophysical properties, and how can this be exploited in materials science?

- Methodological Answer : The conjugated allene system may exhibit unique UV/Vis absorption or fluorescence. Methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.